![molecular formula C17H15BrN2 B5701597 N-(4-bromophenyl)-3,7-dimethylquinolin-2-amine](/img/structure/B5701597.png)
N-(4-bromophenyl)-3,7-dimethylquinolin-2-amine
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Overview
Description
N-(4-bromophenyl)-3,7-dimethylquinolin-2-amine is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3,7-dimethylquinolin-2-amine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Bromination: The introduction of the bromophenyl group is achieved through electrophilic aromatic substitution. This involves the reaction of the quinoline derivative with bromine or a brominating agent in the presence of a catalyst.
Amination: The final step involves the introduction of the amine group at the 2-position of the quinoline ring. This can be achieved through nucleophilic substitution reactions using amine reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and reaction time are carefully controlled.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3,7-dimethylquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-(4-bromophenyl)-3,7-dimethylquinolin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets.
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways. The compound’s ability to modulate enzyme activity and receptor binding is of particular interest.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Industrial Applications: It is used in the development of new materials and chemical products. The compound’s stability and reactivity are advantageous in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3,7-dimethylquinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with receptors can result in anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
N-(4-bromophenyl)-3,7-dimethylquinolin-2-amine can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxides: Oxidized derivatives of quinoline with distinct biological activities.
4-bromophenylquinoline: A compound with a similar bromophenyl group but lacking the dimethyl substitutions.
Properties
IUPAC Name |
N-(4-bromophenyl)-3,7-dimethylquinolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2/c1-11-3-4-13-10-12(2)17(20-16(13)9-11)19-15-7-5-14(18)6-8-15/h3-10H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHCNPYUUPPCBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)NC3=CC=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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